4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene
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Overview
Description
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- is an organic compound with the molecular formula C10H15Cl. This compound is characterized by the presence of a heptadiene backbone with a chlorine atom and a propenyl group attached to the fourth carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with allyl chloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance the yield and purity of the final product. The use of high-pressure reactors and automated control systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different products.
Comparison with Similar Compounds
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be compared with other similar compounds, such as:
1,6-Heptadiene: Lacks the chlorine and propenyl groups, making it less reactive in certain substitution reactions.
4-Chloro-1,6-heptadiene: Similar structure but without the propenyl group, affecting its reactivity and applications.
4-Allyl-1,6-heptadiene: Contains an allyl group instead of a propenyl group, influencing its chemical behavior.
The uniqueness of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
19255-03-9 |
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Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
4-chloro-4-prop-2-enylhepta-1,6-diene |
InChI |
InChI=1S/C10H15Cl/c1-4-7-10(11,8-5-2)9-6-3/h4-6H,1-3,7-9H2 |
InChI Key |
MSIJDNAZGXDVCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)(CC=C)Cl |
Origin of Product |
United States |
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